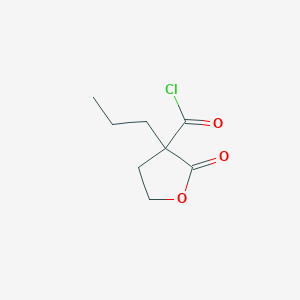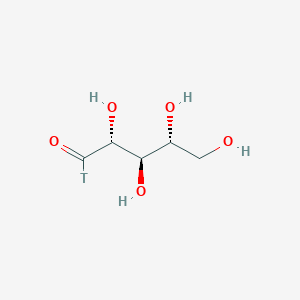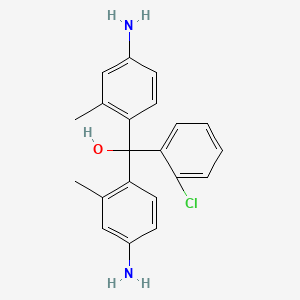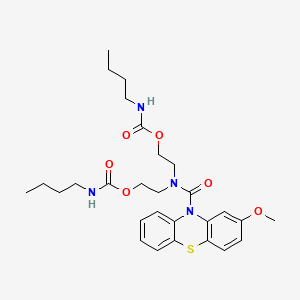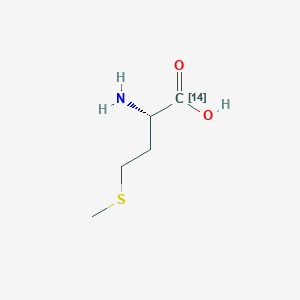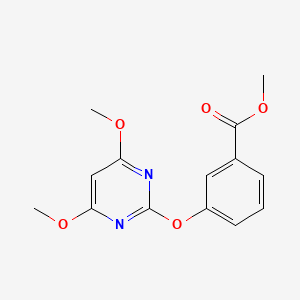![molecular formula C8H13NO2 B13801946 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 825-26-3](/img/structure/B13801946.png)
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of an acyclic precursor that contains the necessary stereochemical information. One common method involves the reaction of butanedione with methylamine and acetonedicarboxylic acid under basic conditions to form the bicyclic structure . Enantioselective methods have also been developed to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tropane: Another member of the tropane alkaloid family with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: Used in medicine for its anticholinergic properties.
Uniqueness
2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
825-26-3 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-3-6(9)8(11)7(10)4-5/h5-6,8,11H,2-4H2,1H3 |
Clave InChI |
TYRJUPPIZRFNPU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1C(C(=O)C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




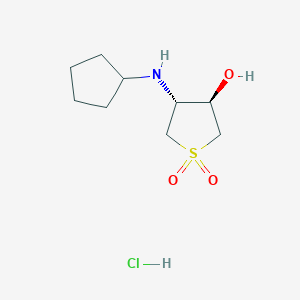

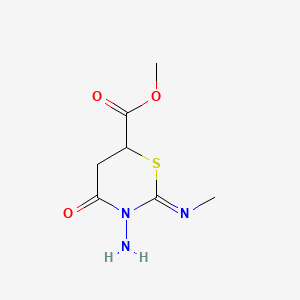

![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)
